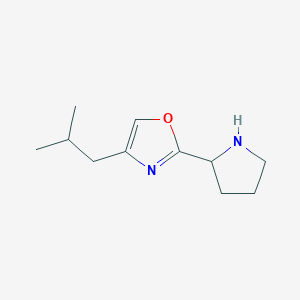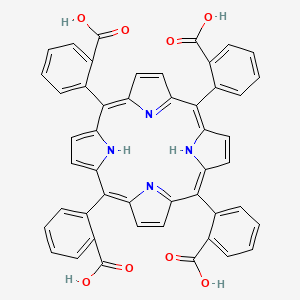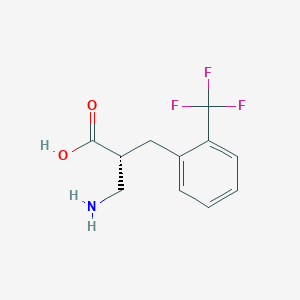
(R)-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid is a chiral amino acid derivative that features a trifluoromethyl group attached to a benzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylating agents such as CF3SO2Na (sodium triflinate) under metal-free conditions . The reaction conditions often involve the use of radical initiators and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of environmentally friendly reagents and solvents is also a key consideration in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.
Applications De Recherche Scientifique
®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and lipophilicity
Mécanisme D'action
The mechanism of action of ®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and carboxylic acid groups facilitate binding to active sites of enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: Another compound with trifluoromethyl groups, used in the synthesis of polyimides.
2-Trifluoromethylindoles: Compounds with similar trifluoromethyl groups, used in pharmaceuticals and materials science.
Uniqueness
®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid is unique due to its chiral nature and the presence of both amino and carboxylic acid functional groups. These features make it a versatile building block in organic synthesis and a valuable probe in biochemical studies.
Propriétés
Formule moléculaire |
C11H12F3NO2 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-[2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m1/s1 |
Clé InChI |
BVFWRWDSVHGFFL-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)CC(CN)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


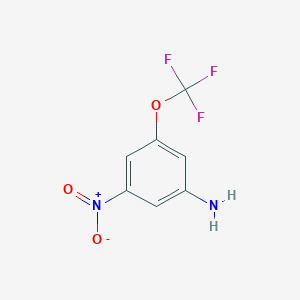
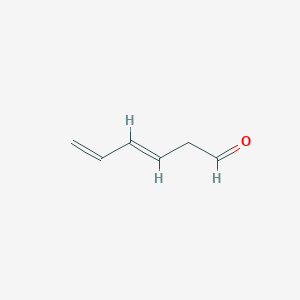
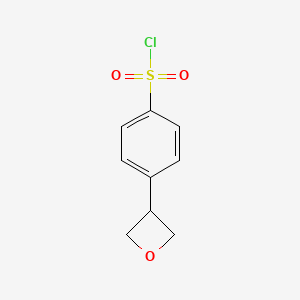
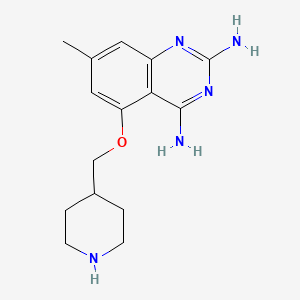

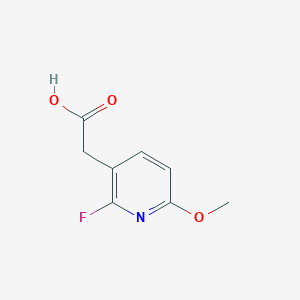
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
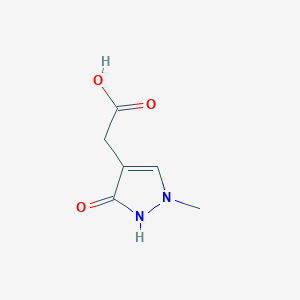
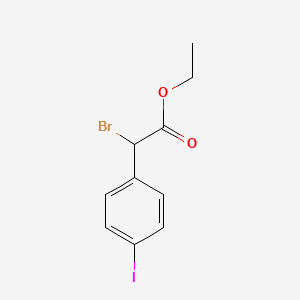
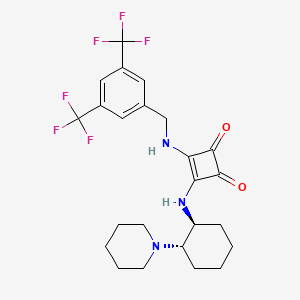
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)

